molecular formula C20H45N3O7P2 B587592 Geranylgeranyl Pyrophosphate Triammonium Salt

Geranylgeranyl Pyrophosphate Triammonium Salt

Cat. No.: B587592
M. Wt: 501.5 g/mol
InChI Key: DPBMYHRTNHKGIT-XGVVNRHLSA-N
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Biochemical Analysis

Biochemical Properties

Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Cellular Effects

This compound influences cell function by participating in the development of the ventricular chamber. It serves as a stage-specific signal to modulate the formation of cardiac cytoarchitecture at the time of mid-gestation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in protein geranylgeranylation, a type of protein prenylation, which is a post-translational modification of proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its role in the biosynthesis of terpenes and terpenoids

Metabolic Pathways

This compound is involved in the HMG-CoA reductase pathway . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

It is known to be involved in post-translational modifications that are necessary for correct localization of proteins to intracellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranylphosphate is synthesized through the head-to-tail condensation of three isopentenyl diphosphate units and one dimethylallyl diphosphate unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase . The synthesis can occur via the mevalonic acid pathway in the cytosol or the methylerythritol 4-phosphate pathway in plastids .

Industrial Production Methods

In industrial settings, geranylgeranylphosphate is produced using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of geranylgeranylphosphate .

Chemical Reactions Analysis

Types of Reactions

Geranylgeranylphosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different diterpenoids.

    Reduction: It can be reduced to form geranylgeraniol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Diterpenoids such as gibberellins and carotenoids.

    Reduction: Geranylgeraniol.

    Substitution: Various geranylgeranyl derivatives.

Comparison with Similar Compounds

Biological Activity

Geranylgeranyl Pyrophosphate Triammonium Salt (GGPP) is a significant compound in biochemistry, primarily involved in the prenylation of proteins, which is a critical post-translational modification that facilitates the attachment of lipid groups to proteins. This modification is essential for the proper localization and function of various intracellular proteins, particularly small GTPases that play vital roles in cellular signaling pathways.

  • Molecular Formula : C20_{20}H45_{45}N3_3O7_7P2_2
  • Molecular Weight : 501.535 g/mol
  • CAS Number : 313263-08-0
  • Structure : The compound consists of a geranylgeranyl group linked to two phosphate groups, which are further complexed with ammonium ions.
PropertyValue
Molecular FormulaC20_{20}H45_{45}N3_3O7_7P2_2
Molecular Weight501.535 g/mol
CAS Number313263-08-0

Protein Prenylation

GGPP is crucial for the geranylgeranylation of proteins, a process where geranylgeranyl groups are covalently attached to specific cysteine residues of target proteins. This modification is particularly important for small GTPases such as Ras and Rho, which are involved in various cellular processes including growth, differentiation, and apoptosis. The proper function of these proteins is essential for normal cellular signaling and maintaining cellular homeostasis.

Role in Disease

Alterations in protein prenylation have been associated with several diseases, including cancer and cardiovascular disorders. For instance, dysregulation of small GTPases due to impaired prenylation can lead to uncontrolled cell proliferation and tumorigenesis. Therefore, GGPP is a focal point in medical research aimed at developing targeted therapies for these conditions.

Research Findings

Recent studies have highlighted the diverse biological activities of GGPP:

  • Cell Signaling : GGPP modulates the activity of small GTPases, influencing various signaling pathways that regulate cell growth and differentiation .
  • Cancer Research : Research indicates that GGPP can reverse the effects of statins (which inhibit cholesterol synthesis) by restoring prenylation of proteins necessary for cell survival and proliferation .
  • Metabolic Studies : The deuterated form of GGPP (Geranylgeranyl Pyrophosphate-d3 Triammonium Salt) has been used in metabolic studies to track its incorporation into cellular pathways, providing insights into its role in biosynthesis and metabolism.

Case Study 1: GGPP in Cancer Therapy

A study investigated the effects of GGPP on melanoma cell lines treated with lovastatin. The results demonstrated that GGPP could restore the prenylation of GTPases inhibited by lovastatin, leading to increased cell viability and proliferation under certain conditions. This suggests a potential therapeutic strategy where GGPP supplementation might counteract the side effects of statin therapy in cancer patients .

Case Study 2: Prenylation Defects and Cardiovascular Diseases

Another study focused on the impact of GGPP on cardiovascular health, examining how its deficiency could lead to altered signaling pathways associated with vascular smooth muscle cell function. The research found that supplementation with GGPP restored normal signaling and improved cellular responses to growth factors, indicating its therapeutic potential in treating cardiovascular diseases linked to prenylation defects .

Properties

IUPAC Name

triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBMYHRTNHKGIT-XGVVNRHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45N3O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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